molecular formula C23H25NO3 B14629376 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester CAS No. 56131-68-1

2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester

Cat. No.: B14629376
CAS No.: 56131-68-1
M. Wt: 363.4 g/mol
InChI Key: GDGPEIRFCAZFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid backbone, substituted with a heptyloxyphenyl group and a cyanophenyl ester group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester typically involves a multi-step process. One common method is the esterification reaction between 3-[4-(heptyloxy)phenyl]-2-propenoic acid and 4-cyanophenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors, modulating various biochemical pathways. The heptyloxyphenyl and cyanophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, pentyl ester
  • 2-Propenoic acid, 3-phenyl-, cyclohexyl ester
  • 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is unique due to the presence of the heptyloxyphenyl and cyanophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

56131-68-1

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-heptoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3

InChI Key

GDGPEIRFCAZFGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.